O-乙酰西洛多辛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Silodosin, the precursor to O-Acetyl Silodosin, involves several key steps starting from specific indoline derivatives. The process includes condensation reactions, resolution with L-mandelic acid, protection and deprotection steps, and hydrolysis, achieving an overall yield of about 6.6% (Liang Huixin, 2015). Another method improved the synthesis of a key intermediate of Silodosin through Friedel Crafts acylation, nitration, and reduction, showcasing a 70% overall yield (Zhang Tao et al., 2007).

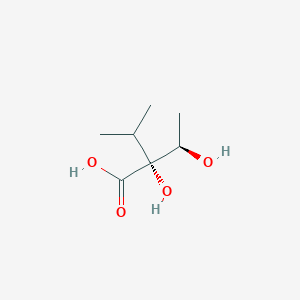

Molecular Structure Analysis

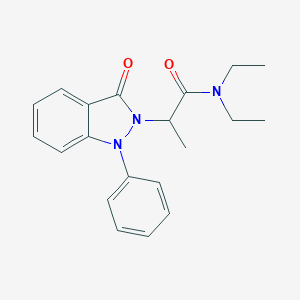

The molecular structure of O-Acetyl Silodosin features significant modifications at specific sites, contributing to its distinct biological and chemical properties. The structural analysis includes the examination of sialic acids, which can be acetylated at various positions, influencing their role in biological systems (A. Klein & P. Roussel, 1998). High-resolution NMR spectroscopy provides insights into the influence of O-acetylation on neighboring sugar-skeleton protons (J. Haverkamp et al., 1982).

Chemical Reactions and Properties

O-Acetylation of sialic acids, a key component in the molecular structure of O-Acetyl Silodosin, plays a crucial role in various chemical reactions and biological functions. The process is controlled by specific enzymes, with O-acetyl transferases adding acetyl groups and esterases removing them, affecting cell-cell interactions and non-immune protection of mucosa (A. Klein & P. Roussel, 1998).

Physical Properties Analysis

The physical properties of O-Acetyl Silodosin, including solubility, melting point, and stability, are influenced by its molecular structure and the presence of O-acetyl groups. Studies on similar compounds indicate that modifications like O-acetylation can significantly affect these properties, although specific studies on O-Acetyl Silodosin are not directly mentioned.

Chemical Properties Analysis

The chemical properties of O-Acetyl Silodosin, such as reactivity, chemical stability, and interaction with other molecules, are closely related to its O-acetylated sialic acids. These modifications impact its recognition and binding capabilities, playing vital roles in cellular processes and potential therapeutic applications (Yang Ji et al., 2021).

科学研究应用

SARS-CoV-2 相互作用

O-乙酰唾液酸化在 SARS-CoV-2 与其宿主之间的相互作用中起着至关重要的作用 . 该病毒利用 O-乙酰化的 SA 附着到宿主细胞,SARS CoV-2 的凝集素样刺突糖蛋白与这些 SA 相互作用,以进行初始附着 . 这种相互作用是由 SARS-CoV-2 血凝素-酯酶 (HE) 促进的,它充当糖基结合凝集素和受体降解酶 .

病毒的进化适应

病毒的 SA 结合转移是通过凝集素和酯酶结构域的 SA 识别位点的适应而进行的 . HE 从 9-O-乙酰 SA 结合到 4-O-乙酰结合的分子转换是由蛋白质-碳水化合物相互作用 (PCI) 或凝集素-碳水化合物相互作用 (LCI) 引起的 . 这反映了病毒对宿主含有 SA 的糖类的进化适应 .

稳定性指示色谱方法

已开发出一种具有高灵敏度的稳定性指示反相高效液相色谱 (HPLC) 方法,用于测定西洛多辛 (SIL),其中以氢氯噻嗪 (HCT) 作为内标 . 该方法在 4.0–600.0 μM 的浓度范围内显示出良好的线性,在优化条件下,其检测限为 85.0 nM .

良性前列腺增生 (BPH) 的治疗

西洛多辛被批准用于治疗 BPH,在改善下尿路症状 (LUTS) 以及继发于 BPH 的尿动力学参数损伤方面非常有效 . 它已被证明可通过减轻与 BPH 相关の下尿路症状来缓解前列腺中的肌肉

作用机制

Target of Action

O-Acetyl Silodosin primarily targets the α1A-adrenergic receptors . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

O-Acetyl Silodosin is a selective antagonist of α1-adrenergic receptors . It binds to the α1A subtype with high affinity . By binding to these receptors, O-Acetyl Silodosin relaxes the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It is known that α1-adrenergic receptors play a crucial role in regulating smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By antagonizing these receptors, O-Acetyl Silodosin can alleviate symptoms associated with benign prostatic hyperplasia (BPH), such as urinary retention and discomfort .

Pharmacokinetics

For silodosin, it is known that about 335% of the dose is recovered in urine and 549% is recovered in feces

Result of Action

The molecular and cellular effects of O-Acetyl Silodosin’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation can alleviate symptoms associated with BPH, such as urinary retention and discomfort . The specific molecular and cellular effects of O-Acetyl Silodosin are still under investigation.

Action Environment

It is known that silodosin can improve bladder blood flow in conditions of chronic bladder ischemia . It also regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia

安全和危害

Silodosin is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is not recommended for use in severe renal impairment (CCr < 30 mL/min), severe hepatic impairment (Child-Pugh score ≥ 10), or concomitant administration with strong Cytochrome P450 3A4 (CYP3A4) inhibitors (e.g., ketoconazole, clarithromycin, itraconazole, ritonavir) .

未来方向

Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It may also be administered to relieve lower urinary tract symptoms (LUTS) in patients who underwent prostate cancer brachytherapy and to increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention .

生化分析

Biochemical Properties

O-Acetyl Silodosin interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Silodosin, which binds to the α 1A subtype of alpha (α)-1 adrenergic receptors with the highest affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra

Cellular Effects

Silodosin, from which O-Acetyl Silodosin is derived, is known to influence cell function by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Molecular Mechanism

Silodosin, the parent compound, exerts its effects at the molecular level by binding to α 1A -adrenoceptors . This interaction could potentially lead to enzyme inhibition or activation, changes in gene expression, and other molecular effects. The O-acetyl group in O-Acetyl Silodosin might modify these interactions.

Dosage Effects in Animal Models

Silodosin has been studied in animal models, showing beneficial effects on relieving the urodynamic consequences in a model of lower urinary tract symptoms related to benign prostatic hyperplasia .

Metabolic Pathways

The metabolic pathways involving O-Acetyl Silodosin are not well-known. O-acetylated compounds are known to be involved in various metabolic pathways. For example, O-acetyl-L-homoserine is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol and 1,3-propanediol .

Transport and Distribution

O-acetylated sialic acids, which are structurally similar to O-Acetyl Silodosin, have been found in various cellular compartments, suggesting that O-acetylated compounds can be transported and distributed within cells .

Subcellular Localization

O-acetylated compounds have been found in various subcellular compartments, suggesting that O-Acetyl Silodosin could also be localized to specific compartments or organelles .

属性

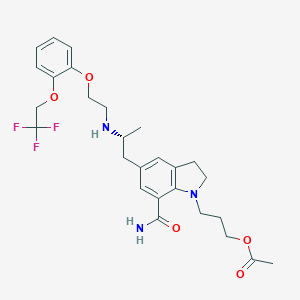

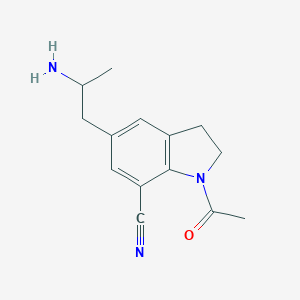

IUPAC Name |

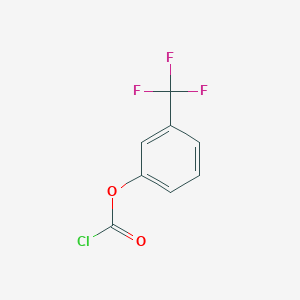

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWICOMVSJHYADK-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)